molecular formula C11H8ClN3S B11098132 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11098132
M. Wt: 249.72 g/mol
InChI Key: ZSNGKUGMABAGTO-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its diverse biological activities. This compound features a unique structure combining an imidazole ring with a thiadiazole ring, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-chlorophenylthiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride (POCl₃) to yield the desired imidazo[2,1-b][1,3,4]thiadiazole core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole exerts its effects involves interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell proliferation and survival pathways, leading to apoptosis. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the PI3K/Akt and MAPK pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 6-(4-Chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole stands out due to its unique combination of the imidazole and thiadiazole rings, which confer distinct electronic properties and biological activities. Its specific substitution pattern also allows for targeted modifications to enhance its activity and selectivity in various applications .

Properties

Molecular Formula

C11H8ClN3S

Molecular Weight

249.72 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H8ClN3S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,1H3

InChI Key

ZSNGKUGMABAGTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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